Product packaging for 7-(Trifluoromethyl)quinolin-2-amine(Cat. No.:CAS No. 113508-12-6)

7-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1355436
CAS No.: 113508-12-6
M. Wt: 212.17 g/mol
InChI Key: CGKJFBMTNDZZJA-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Bioactive Molecule Discovery

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govbenthamdirect.comrsc.orgchemrj.orgbiointerfaceresearch.comresearchgate.net This versatile scaffold serves as a foundational framework for the development of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govbenthamdirect.comrsc.orgbiointerfaceresearch.comresearchgate.netnih.gov The ability of the quinoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive target for medicinal chemists in the quest for novel and more effective therapeutic agents. chemrj.orgresearchgate.net The broad-spectrum bioactivity of quinoline derivatives has cemented their status as "privileged structures" in drug discovery. researchgate.net

Overview of 7-(Trifluoromethyl)quinolin-2-amine within Quinoline Chemistry

This compound is a specific derivative of the quinoline family that incorporates both the foundational quinoline scaffold and the impactful trifluoromethyl group. This combination of a proven bioactive core with a potency-enhancing substituent makes it a compound of significant interest in chemical research. The presence of the amine group at the 2-position and the trifluoromethyl group at the 7-position creates a unique electronic and structural profile. Research into this and structurally related compounds often explores their potential in various therapeutic areas, leveraging the established bioactivity of the quinoline ring and the advantageous properties imparted by trifluoromethylation. nih.govnih.govresearchgate.netnih.gov

Research Landscape and Potential Academic Contributions

The research landscape for trifluoromethylated quinolines is active, with studies focusing on the synthesis of new derivatives and the evaluation of their biological activities. For instance, the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives has been explored for their analgesic and anti-inflammatory properties. nih.gov In a different vein, the introduction of a trifluoromethyl group in conjunction with an amino group has been shown to induce strong intramolecular charge-transfer fluorescence, suggesting potential applications in bioimaging. nih.gov Furthermore, derivatives of 2-(trifluoromethyl)quinolin-4-amine (B175998) have been investigated as potent antitumor agents that inhibit microtubule polymerization. researchgate.netnih.gov These examples highlight the diverse research avenues and the potential for this compound and its analogs to contribute significantly to medicinal chemistry and materials science.

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Names and Identifiers

Compound NameCAS NumberMolecular Formula
This compound113508-12-6C10H7F3N2
4-(Trifluoromethyl)quinolin-2-amine211449-19-3C10H7F3N2
6-(Trifluoromethyl)quinolin-2-amine791595-93-2C10H7F3N2
8-(Trifluoromethyl)quinolin-2-amine1092304-80-7C10H7F3N2
2-(Trifluoromethyl)quinolin-7-amine2241594-48-7C10H7F3N2
7-(Trifluoromethyl)quinoline459614C10H6F3N
4-Amino-2-methyl-8-(trifluoromethyl)quinolineNot AvailableC11H9F3N2
4-Hydrazino-2-(trifluoromethyl)benzo[h]quinolineNot AvailableC14H10F3N3
7-Methyl-8-nitroquinolineNot AvailableC10H8N2O2
7-(Trifluoromethyl)-3,4-dihydro-2H-thiopyrano[3,2-b]quinolin-10-amine116208-06-1C13H11F3N2S

Table 2: Spectroscopic Data for Related Compounds

CompoundSpectroscopic TechniqueKey Observations
(E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol1H-NMR (CDCl3)Singlet for azomethine proton (CH=N) in the range of 8.53–8.77 ppm. beilstein-archives.org
(E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol13C-NMR (CDCl3)Chemical shifts for the CH=N moiety in the 162.68-164.71 ppm range; CF3 group as a quartet with 1JCF ~274.6 Hz at ~123.52 ppm. beilstein-archives.org
(E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol19F-NMR (CDCl3)Singlet at approximately -61.70 ppm for the CF3 group. beilstein-archives.org
4-Amino-2-methyl-8-(trifluoromethyl)quinolineFT-IRN-H stretching modes observed at 3383 and 3494 cm-1. researchgate.net
4-Amino-2-methyl-8-(trifluoromethyl)quinolineFT-RamanN-H stretching mode observed at 3388 cm-1. researchgate.net
4,7-dimethyl-6-nitroquinoline-2-one derivative (VIII)1H-NMRMultiplet signal at 6.54-7.88 ppm for aromatic protons. sapub.org
4,7-dimethyl-6-nitroquinoline-2-one derivative (VIII)13C-NMRNew signal at 99.9 ppm for the olefinic C-H. sapub.org
7-Methylquinoline1H-NMR (500 MHz, CDCl3)δ 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H). brieflands.com

Table 3: Compound Applications and Research Findings

Compound/Derivative ClassApplication/Finding
4-Substituted-7-trifluoromethylquinoline derivativesShowed analgesic and anti-inflammatory activity. nih.gov
2,4-Disubstituted 7-aminoquinolines with a trifluoromethyl groupExhibit strong intramolecular charge-transfer fluorescence and can target the Golgi apparatus in cells. nih.gov
2-(Trifluoromethyl)quinolin-4-amine derivativesAct as potent antitumor agents by inhibiting microtubule polymerization. researchgate.netnih.gov
Trifluoromethyl-substituted quinolino[8,7-h]quinolinesSynthesized via a twofold pyridoannelation sequence. researchgate.net
Fluorinated quinoline analogsShowed good antifungal activity. nih.gov
2,8-bis(trifluoromethyl)quinoline derivativesScreened for inhibiting ZIKV replication. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B1355436 7-(Trifluoromethyl)quinolin-2-amine CAS No. 113508-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFBMTNDZZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555325
Record name 7-(Trifluoromethyl)quinolin-2-amine
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Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113508-12-6
Record name 7-(Trifluoromethyl)quinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)quinolin-2-amine
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Synthetic Methodologies for 7 Trifluoromethyl Quinolin 2 Amine and Analogues

Historical and Current Synthetic Routes to 2-Aminoquinolines

The synthesis of 2-aminoquinolines has a rich history, with several classical name reactions providing the foundational routes to this important class of heterocycles. These methods, while historically significant, often require harsh reaction conditions. nih.gov

Classical Synthetic Routes:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. While versatile, it is known for its vigorous and often low-yielding nature. thieme-connect.de

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, generated in situ from aldehydes or ketones, which react with anilines in the presence of a Lewis or Brønsted acid. nih.gov

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or nitrile) to form the quinoline (B57606) ring. thieme-connect.com

Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to yield a quinoline derivative. nih.gov

In recent years, a plethora of modern synthetic methods have been developed, offering milder reaction conditions, greater functional group tolerance, and improved yields. zendy.ioresearchgate.netresearchgate.net These contemporary approaches often utilize transition-metal catalysis or organocatalysis.

Modern Synthetic Routes:

Metal-Catalyzed Reactions: Palladium, copper, and other transition metals are widely used to catalyze the formation of 2-aminoquinolines. For instance, palladium-catalyzed multicomponent reactions of ethynylarylamines, aryl iodides, carbon monoxide, and amines have been reported. zendy.ioresearchgate.netresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts has gained traction as a green and efficient alternative to metal catalysis. researchgate.net

Redox-Neutral Processes: These reactions are designed to be highly atom-economical, minimizing waste by ensuring that most of the atoms from the starting materials are incorporated into the product. researchgate.net

A 2025 review highlights three main categories for the synthesis of 2-aminoquinolines from early 2019 to the end of 2024: cyclization of C2-substituted anilines, amination of various quinoline precursors, and ring-opening cyclization of heteroaryl amines. zendy.ioresearchgate.netresearchgate.net

Strategies for Regioselective Trifluoromethylation of Quinolines

The introduction of a trifluoromethyl group onto a quinoline ring can be challenging due to the need for regiocontrol. Various methods have been developed to achieve the selective trifluoromethylation of quinolines. thieme-connect.com A notable early report from 1947 described the synthesis of 5- and 7-trifluoromethyl-quinolines. nih.gov

Modern approaches often involve direct C-H trifluoromethylation, which avoids the need for pre-functionalized substrates. These reactions can be promoted by metals or proceed through radical pathways. Visible light-mediated C2 trifluoromethylation of quinoline-4-carboxylic acids has been achieved using an iridium photocatalyst and Togni's reagent as the CF₃ source.

Iron-catalyzed protocols have also been employed for the radical-mediated introduction of the trifluoromethyl group. smolecule.com For instance, the use of 1-(trifluoromethyl)-1,3-benzo-[d]iodaoxol-3(1H)-one as a CF₃ radical source in the presence of ferrocene (B1249389) and iron(III) chloride allows for efficient functionalization. smolecule.com

The synthesis of 2-(trifluoromethyl)quinolines can be achieved through various strategies, including visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes. researchgate.net

Multi-Component Reactions for Constructing 7-(Trifluoromethyl)quinolin-2-amine Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

Several MCRs have been developed for the synthesis of quinoline derivatives. nih.govmdpi.com The Doebner reaction, a classical MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov More contemporary MCRs often employ transition metal catalysts to achieve high efficiency and selectivity.

A bifurcated MCR approach has been developed for the synthesis of polycyclic quinazolinones, showcasing the power of these reactions in building complex heterocyclic systems. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design potential synthetic routes. For instance, a reaction involving a trifluoromethyl-substituted aniline, an appropriate three-carbon building block, and an ammonia (B1221849) equivalent could potentially lead to the desired product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. In the context of quinoline synthesis, green approaches focus on replacing hazardous reagents and minimizing waste.

Key green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids.

Catalysis: Employing catalysts, particularly those based on abundant and non-toxic metals, or organocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.gov

One-Pot and Multicomponent Reactions: As discussed earlier, these approaches enhance atom and step economy, leading to more sustainable processes. nih.gov

A 2024 review highlighted the importance of developing green synthetic methods for quinoline derivatives, particularly those with anticancer activity, to mitigate the environmental and economic drawbacks of classical methods. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. Therefore, the stereoselective synthesis of chiral quinoline derivatives is of significant importance. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Stereoselective Synthesis:

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be accomplished through:

Chiral Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. For example, enantioselective synthesis of mefloquine, a quinoline-containing antimalarial drug, has been achieved via asymmetric rhodium-catalyzed hydrogenation. nih.gov

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction.

Chiral Resolution:

When a stereoselective synthesis is not feasible, racemic mixtures can be separated into their individual enantiomers through chiral resolution. Common methods include:

Formation of Diastereomers: Reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. The separated diastereomers are then converted back to the individual enantiomers. For instance, the acylation of (+)-erythro-mefloquine with Mosher's acid has been used to determine its absolute configuration. nih.gov

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate enantiomers.

Advanced Spectroscopic and Spectrometric Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 7-(Trifluoromethyl)quinolin-2-amine by providing information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the amine protons. The protons on the heterocyclic and benzene (B151609) rings will appear as doublets, triplets, or multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants (J-values) determined by their position relative to the nitrogen atom and the electron-withdrawing trifluoromethyl group. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides further structural confirmation. Key signals would include those for the nine carbon atoms of the quinoline ring system and the carbon of the trifluoromethyl group. The carbon atom of the CF₃ group is readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J-CF). The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon atom attached to the trifluoromethyl group (C-7) will be shifted to a characteristic range, and its signal will be split into a quartet. For related trifluoromethylated quinoline-phenol Schiff bases, the CF₃ group bonded at C-4 was observed as a quartet with a coupling constant (¹J-CF) of approximately 274.6 Hz. beilstein-journals.org For other similar compounds, the chemical shifts for the CF₃ group are also well-documented. rsc.orgrsc.org

Table 1: Predicted and Analogous NMR Data for Quinoline Derivatives

Nucleus Predicted Chemical Shift (δ, ppm) for this compound Experimental Data for Analogous Compounds (ppm) Reference

| ¹H NMR | Aromatic protons (m): ~7.0-8.5 NH₂ (s, broad): Variable | Aromatic protons for a 2-phenylquinoline (B181262) derivative appear between 7.15-8.83 ppm. rsc.org | rsc.org | | ¹³C NMR | Aromatic carbons: ~110-155 C-CF₃: ~120-130 (quartet) CF₃: Quartet, J ≈ 270-280 Hz | For a 2-(4-(trifluoromethyl)phenyl)quinoline, the aromatic carbons appear at δ 120.8-155.8, and the CF₃ carbon shows a quartet at δ 124.2 (J = 273.0 Hz). rsc.org For a trifluoromethylated quinoline-phenol Schiff base, the CF₃ carbon appears as a quartet at ~123.5 ppm (J ≈ 274.6 Hz). beilstein-journals.org | beilstein-journals.orgrsc.org | | ¹⁹F NMR | Singlet: ~ -60 to -65 | For a 2-(4-(trifluoromethyl)phenyl)quinoline, a singlet is observed at δ -62.6. rsc.org For a trifluoromethylated quinoline-phenol Schiff base, a singlet is observed at ~ -61.70 ppm. beilstein-journals.org | beilstein-journals.orgrsc.org | Note: Predicted values are based on general principles and data from analogous compounds. Experimental conditions such as the solvent used can significantly affect chemical shifts.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The nominal molecular weight of the compound is 212.17 g/mol , corresponding to the molecular formula C₁₀H₇F₃N₂. chemsrc.comchemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy by providing an exact mass, which for the protonated molecule [M+H]⁺ would be calculated as 213.06342.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. A common fragmentation pathway for amines involves the cleavage of bonds alpha to the nitrogen atom. libretexts.org For this compound, key fragmentation could involve the loss of small molecules or radicals such as HCN, NH₃, or CF₃. The stability of the quinoline ring system would likely result in a prominent molecular ion peak. The fragmentation of related complex heterocyclic molecules often involves characteristic losses, such as the loss of CO or other small neutral molecules from the ring structure. researchgate.netmiamioh.edu

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₇F₃N₂ chemsrc.comchemicalbook.com
Molecular Weight 212.17 g/mol chemsrc.comchemicalbook.com
Exact Mass 212.05600 u chemsrc.com
Predicted [M+H]⁺ 213.06342 -
Predicted [M+Na]⁺ 235.04536 -
Predicted [M-H]⁻ 211.04886 -

Predicted adduct values are based on the exact mass of the neutral molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes.

For this compound, the IR spectrum is expected to show characteristic bands for the amine (N-H) and the trifluoromethyl (C-F) groups, as well as vibrations from the aromatic quinoline core. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. nih.gov An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. nih.gov The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ range. nih.gov Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. nih.gov The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. Low-frequency Raman spectroscopy (below 200 cm⁻¹) can provide insights into the lattice vibrations and intermolecular interactions in the solid state. azom.com

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Reference
Amine (N-H) Asymmetric & Symmetric Stretch (primary amine) 3200 - 3500 nih.gov
Amine (N-H) Bending (Scissoring) 1580 - 1650 nih.gov
Aromatic C-N Stretch 1250 - 1335 nih.gov
Trifluoromethyl (C-F) Stretch 1000 - 1350 rsc.org
Aromatic C=C/C=N Ring Stretch 1400 - 1600 researchgate.net
Aromatic C-H Stretch > 3000 researchgate.net

These are general ranges and can be influenced by the specific molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated quinoline ring system. beilstein-journals.org These typically result in strong absorption bands in the UV region.

The presence of the amino group (-NH₂) as an auxochrome and the trifluoromethyl group (-CF₃) as a chromophore significantly influences the electronic structure. The amino group is an electron-donating group, while the trifluoromethyl group is strongly electron-withdrawing. This combination can lead to intramolecular charge-transfer (ICT) transitions, which may result in absorption bands extending into the visible region. beilstein-journals.org The solvent polarity can also affect the position of these absorption maxima (solvatochromism). In studies of related amino-trifluoromethyl quinolines, a red-shift (bathochromic shift) in the absorption spectrum is often observed with increasing solvent polarity. illinois.edubeilstein-archives.org

Table 4: Expected UV-Vis Absorption Characteristics

Transition Type Expected Wavelength Range (nm) Notes Reference
**π → π*** ~250 - 350 Associated with the quinoline aromatic system. beilstein-journals.org
**n → π*** > 350 Can be attributed to the imine moiety within the quinoline and influenced by the amino group. May lead to intramolecular charge transfer (ICT). beilstein-journals.org

The exact λmax values are dependent on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles.

For this compound, which has a reported melting point of 174-177 °C, obtaining a suitable single crystal would allow for the definitive confirmation of its structure. chemsrc.comchemicalbook.com The crystal structure would reveal the planarity of the quinoline ring system and the conformation of the trifluoromethyl group. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group (N-H···N or N-H···F) and potential π-π stacking interactions between the aromatic rings of adjacent molecules. beilstein-journals.orgbeilstein-archives.org While a specific crystal structure for this compound is not publicly available, data from related structures provide a basis for understanding its likely solid-state behavior. beilstein-journals.orgbeilstein-archives.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 7-(trifluoromethyl)quinolin-2-amine. DFT methods are employed to calculate a range of molecular properties that govern the molecule's behavior. acs.org By analyzing the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with other molecules.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic amines with trifluoromethyl substituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be performed against various biological targets to identify potential therapeutic applications. For example, quinoline (B57606) derivatives have been investigated as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are implicated in cancer. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed in the binding site of the protein, and its various possible conformations and orientations are evaluated based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. acs.org MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target

ParameterValueDetails
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding affinity.
Key Interacting ResiduesLys89, Glu885Amino acids in the active site forming hydrogen bonds.
Hydrogen Bonds2Predicted hydrogen bonds with the amine group of the ligand.
Hydrophobic InteractionsVal845, Ile1044Interactions involving the quinoline ring and trifluoromethyl group.

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.govnih.gov For a class of compounds like quinoline derivatives, a QSAR model could be developed to predict their potential as, for example, antimalarial or anticancer agents. nih.govnih.gov

The development of a QSAR model for this compound and its analogs would involve calculating a variety of molecular descriptors. These descriptors can be electronic (like those from DFT), steric (related to the size and shape of the molecule), or hydrophobic (related to the molecule's solubility). nih.gov Multiple linear regression or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed biological activity. doi.org The resulting model can highlight which molecular features are most important for the desired activity. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the orientation of the amine group and the rotation of the trifluoromethyl group are of particular interest.

Computational methods can be used to systematically rotate the rotatable bonds in the molecule and calculate the energy of each resulting conformation. This process generates an energy landscape map that shows the low-energy valleys (stable conformers) and the high-energy peaks (transition states). Studies on similar molecules, such as 2-substituted trifluoromethyl-benzaldehydes, have shown that the trifluoromethyl group can significantly influence the preferred conformation due to steric and electronic effects. scilit.com Understanding the conformational preferences of this compound is crucial for accurately predicting its interactions with biological targets.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be assessed. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in this regard. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process. nih.govbhsai.org

Various computational tools and web servers are available to predict the ADMET properties of a molecule based on its structure. nih.govnih.gov For this compound, these models can predict parameters such as its likelihood of being absorbed in the gut, its ability to cross the blood-brain barrier, its potential metabolic pathways, and its risk of causing toxicity. researchgate.net For instance, the presence of the trifluoromethyl group can impact metabolic stability, often making the molecule more resistant to breakdown by metabolic enzymes. nih.gov

Table 3: Predicted ADMET Properties of this compound

ADMET PropertyPredicted OutcomeImplication for Drug Development
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
Ames MutagenicityNegativeLow potential to be carcinogenic.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.

Note: These are illustrative predictions from common in silico ADMET models and have not been experimentally verified.

Mechanistic Investigations of Chemical Transformations Involving 7 Trifluoromethyl Quinolin 2 Amine

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 7-(Trifluoromethyl)quinolin-2-amine is a direct consequence of its electronic architecture. The trifluoromethyl group at the C7 position significantly lowers the electron density of the quinoline (B57606) ring system through a powerful electron-withdrawing inductive effect. Conversely, the amino group at the C2 position acts as an electron-donating group, pushing electron density into the ring. This push-pull system creates a notable intramolecular charge transfer (ICT) character. nih.gov

Electrophilic Reactivity: The primary site for electrophilic attack is the exocyclic amino group. Its lone pair of electrons makes it nucleophilic and thus reactive towards a wide range of electrophiles. masterorganicchemistry.com Reactions such as acylation, alkylation, and condensation with carbonyl compounds are common. beilstein-journals.orgjfda-online.com The quinoline ring itself is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -CF3 group.

Nucleophilic Reactivity: The electron-deficient nature of the quinoline ring, enhanced by the -CF3 group, makes it susceptible to nucleophilic attack. While the C2 and C4 positions are typically the most electrophilic sites in quinolines, the substitution pattern of this specific molecule directs reactivity. acs.org The amino group at C2 somewhat mitigates the electrophilicity at that position, but other positions on the ring, particularly those activated by the trifluoromethyl group, can be targets for nucleophiles, often requiring harsh conditions or the presence of a leaving group. The amino group itself can also be displaced under certain reaction conditions, although this is less common.

The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group can lead to enhanced intramolecular charge transfer states, which influences the molecule's spectroscopic and chemical properties. nih.gov Computational analyses, such as Molecular Electrostatic Potential (MEP) maps on similar fluorinated compounds, can predict regions susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack, guiding synthetic strategies. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at the Amino and Quinoline Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and quinoline scaffolds are common substrates in such transformations. nih.gov For this compound, functionalization can be envisioned at both the amino group and the quinoline core.

Reactions at the Amino Group: The primary amine at the C2 position is a suitable nucleophile for palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination. This reaction would couple the amine with aryl halides or triflates to form 2-(diarylamino)quinolines. The efficacy of such reactions often depends on the choice of palladium catalyst, ligand, and base. nih.gov

Reactions at the Quinoline Ring: Direct C-H activation of the quinoline ring is possible but often challenging. A more common strategy involves the use of a halogenated precursor, such as a bromo- or iodo-substituted this compound. This halogenated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Stille Coupling: Coupling with organostannanes. nih.gov

Heck Coupling: Reaction with alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions allow for the introduction of diverse aryl, vinyl, or alkyl groups onto the quinoline skeleton, significantly expanding the molecular diversity accessible from this starting material. The choice of catalyst, such as Pd(OAc)2 or Pd(PPh3)4, and ligands like phosphines (e.g., PPh3, Xantphos) is critical for achieving high yields and selectivity. nih.govacs.org

Below is a table summarizing typical conditions for palladium-catalyzed reactions on related quinoline systems, which could be adapted for derivatives of this compound.

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Typical Yield Reference
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, PPh₃Na₂CO₃Aq. IPA~70-88% acs.org
Stille VinylstannanePdCl₂(PPh₃)₂--22-88% nih.gov
Buchwald-Hartwig Aryl halidePd₂(dba)₃, XantphosCs₂CO₃-63-96% nih.gov
Heck Methyl acrylatePd(OAc)₂Et₃NAcetonitrile19-62% (overall) nih.gov

Cycloaddition Reactions and Heterocyclic Ring Transformations

Cycloaddition reactions provide an elegant pathway to construct complex cyclic and heterocyclic systems. The this compound core can be involved in such transformations either directly or after initial derivatization.

The quinoline ring system contains a diene moiety within its structure, which could theoretically participate in [4+2] cycloadditions (Diels-Alder reactions). However, the aromaticity of the ring makes this energetically unfavorable unless the system is significantly activated or the reaction is performed intramolecularly. nih.gov

A more feasible approach involves the transformation of the amino group into a reactive handle for cycloadditions. For example, the amine could be converted into an azide, which can then undergo [3+2] cycloaddition with alkynes (Huisgen cycloaddition) to form triazoles. Similarly, derivatization into an imine or a related dipolar species could enable participation in 1,3-dipolar cycloadditions. nih.gov

Research on related trifluoromethylated enynes has shown their utility in [2+1] and [3+2] cycloadditions to form complex structures like cyclopropanes and pyrazolines, demonstrating the influence of trifluoromethyl groups in these reaction types. rsc.org The electron-withdrawing nature of the -CF3 group can influence the regioselectivity and stereoselectivity of the cycloaddition. In some cases, the reaction pathway can be controlled by the choice of solvent. rsc.org Studies on other quinoline derivatives have demonstrated their use in preparing complex polycyclic structures through intramolecular cycloadditions. nih.govresearchgate.net

Derivatization Strategies for Functional Group Diversification

The primary amino group at the C2 position is the most versatile handle for the functional group diversification of this compound. A wide array of classical and modern organic reactions can be employed to modify this group, leading to a vast library of new derivatives. Chemical derivatization is often employed to alter the molecule's physicochemical properties, improve analytical detection, or serve as a key step in a multi-step synthesis. jfda-online.com

One of the most common derivatization reactions is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. For instance, reaction with substituted salicylaldehydes yields quinoline-phenol Schiff bases, which have been investigated for their photophysical properties. beilstein-journals.org

Other key derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. Fluorinated anhydrides are often used to create derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted into a variety of other functional groups (-OH, -F, -Cl, -Br, -CN).

The table below outlines several common derivatization reactions for primary amines that are applicable to this compound.

Reagent Type Functional Group Formed Reaction Name/Type Purpose/Application Reference
Aldehyde/KetoneImine (Schiff Base)CondensationSynthesis of new ligands, photophysical studies beilstein-journals.org
Acid Chloride/AnhydrideAmideAcylationSynthesis, analytical derivatization jfda-online.com
Isocyanate/IsothiocyanateUrea/ThioureaAdditionSynthesis of biologically active compounds-
Sulfonyl ChlorideSulfonamideSulfonylationSynthesis of potential therapeutic agents acs.org
2,2'-dipyridyl disulfide/TPPHydrazide (from carboxylic acids)Acylation/CondensationAnalytical derivatization for LC-MS nih.gov

Reaction Kinetics and Thermodynamic Studies

Detailed mechanistic understanding of a chemical transformation requires knowledge of its kinetics and thermodynamics. For reactions involving this compound, such studies can elucidate reaction pathways, identify rate-determining steps, and optimize reaction conditions.

While specific kinetic and thermodynamic data for transformations of this compound are not extensively documented in the surveyed literature, general principles can be applied. The rate of a reaction is influenced by factors such as temperature, concentration, solvent, and the presence of catalysts. For instance, in the Castagnoli-Cushman reaction involving similar imines, reaction rates were observed to be significantly dependent on the solvent and temperature, with polar solvents like trifluoroethanol dramatically accelerating the reaction. mdpi.com

The electron-withdrawing trifluoromethyl group is expected to have a significant impact on reaction kinetics. For example, in nucleophilic aromatic substitution reactions on the quinoline ring, the -CF3 group would stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate. Conversely, for electrophilic aromatic substitution, it would destabilize the positively charged intermediate (Wheland intermediate), slowing the reaction down.

Photophysical studies on Schiff bases derived from related 6-amino-4-(trifluoromethyl)quinolines have sometimes included analysis of photostability, which can follow first-order kinetic profiles. beilstein-journals.org However, comprehensive studies detailing activation energies (Ea), enthalpies (ΔH‡), and entropies (ΔS‡) of activation for the key synthetic transformations of this compound itself remain an area for future investigation.

Pharmacological and Biological Evaluation Strategies

In Vitro Assay Development for Enzyme Inhibition and Receptor Binding Studies

The initial screening of 7-(Trifluoromethyl)quinolin-2-amine typically involves a battery of in vitro assays to determine its interaction with specific biological targets, such as enzymes and receptors. These cell-free assays are crucial for identifying preliminary bioactivity and guiding further research.

Enzyme inhibition assays are fundamental to this process. For instance, based on the known activities of similar quinoline (B57606) structures, this compound could be tested against a panel of kinases, which are often implicated in cancer and inflammatory diseases. A typical kinetic study might reveal the compound to be a non-competitive inhibitor of a specific enzyme, such as α-glucosidase, as has been demonstrated with other quinoline-based inhibitors. nih.gov Such studies determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%, and the inhibition constant (Kᵢ) to characterize the binding affinity.

Receptor binding assays are equally important for identifying compounds that modulate receptor function. Toll-like receptors (TLRs), key components of the innate immune system, are known targets for related imidazoquinoline structures. nih.gov Assays using cell lines that express specific TLRs (e.g., TLR7 and TLR8) can determine whether this compound acts as an agonist, switching on an immune response, or an antagonist, blocking it. nih.gov The structural features of the compound, particularly substitutions on the quinoline ring, are critical in determining whether it will stabilize the agonist or antagonist conformation of the receptor. nih.gov

Cell-Based Assays for Cytotoxicity, Apoptosis, and Proliferation Studies

Following initial target identification, cell-based assays are employed to understand the compound's effect on cellular processes. These assays bridge the gap between molecular interactions and physiological outcomes.

Cytotoxicity Assays: The primary goal is to determine if the compound is toxic to cells, particularly cancer cells. The MTT assay or the more sensitive WST-8 assay are commonly used to measure cell viability. researchgate.netistanbul.edu.tr For example, studies on structurally similar 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have demonstrated potent anti-proliferative activity against various human cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells. nih.govresearchgate.net The results are typically expressed as IC₅₀ values, indicating the concentration at which 50% of cell growth is inhibited. istanbul.edu.tr

Apoptosis Assays: To determine if cytotoxicity is caused by programmed cell death (apoptosis), flow cytometry is a powerful tool. Cells are stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and a DNA-binding dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells). caymanchem.comnih.gov An increase in Annexin V-positive cells following treatment with the compound indicates the induction of apoptosis. nih.gov Further investigation into the apoptotic pathway can involve measuring the expression of key proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) and the activation of caspases (e.g., caspase-3, -8, -9). researchgate.net

Proliferation and Cell Cycle Assays: The effect on cell proliferation can be directly linked to the cell cycle. Flow cytometry with DNA-staining dyes is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that arrests the cell cycle at a specific phase, for instance the G2/M phase as seen with related quinoline derivatives, can prevent cancer cells from dividing. nih.govresearchgate.net This arrest is a hallmark of agents that interfere with the mitotic spindle.

Table 1: Research Findings on Cytotoxicity of Quinoline Derivatives


CompoundCell LineAssay TypeIC₅₀ Value (µM)Reference
Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative)HeLa (Cervical Cancer)Anti-proliferative0.01[4, 10]
Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative)K562 (Leukemia)Anti-proliferative0.08[4, 10]
Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative)PC3 (Prostate Cancer)Anti-proliferative0.49[4, 10]
Tetrahydrobenzo[h]quinoline derivativeMCF-7 (Breast Cancer)MTT Assay (48h)7.5
SGK597 (Flurbiprofen derivative)MCF-7 (Breast Cancer)WST-8 Assay (48h)17.28

Mechanistic Studies of Biological Activity at the Molecular Level

Understanding the precise molecular mechanism of action is critical for rational drug development. For a compound like this compound, this involves identifying its direct molecular target and the downstream signaling pathways it affects.

If cell-based assays suggest an anti-proliferative effect via cell cycle arrest, a likely target is the cytoskeleton. Research into a related 2-(trifluoromethyl)quinolin-4-amine derivative showed it to be a potent inhibitor of tubulin polymerization. nih.govresearchgate.net This was confirmed using tubulin polymerization assays and competition assays with known tubulin-binding agents like colchicine (B1669291). nih.gov Immunofluorescence staining of treated cells can visually confirm the disruption of the microtubule network, a key indicator of this mechanism. nih.govresearchgate.net

Molecular docking studies provide a computational approach to visualize how the compound might bind to its target. These simulations can predict the binding pose and interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the target's binding pocket, for instance, the colchicine binding site on tubulin. nih.gov

In Vivo Animal Model Development and Application for Efficacy and Safety Assessments

Promising in vitro results must be validated in living organisms. In vivo animal models are indispensable for assessing both the efficacy and the safety of a potential new drug. nih.gov

Efficacy Assessment: To test the anti-cancer potential of this compound, a human tumor xenograft model is often used. In this model, human cancer cells (e.g., HeLa cells) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a control group would demonstrate in vivo efficacy.

Safety Assessment: Toxicology studies in animals are essential to identify potential adverse effects before a compound can be considered for human trials. nih.gov These studies are typically conducted in at least two species (one rodent, one non-rodent). The compound is administered at various dose levels, and a wide range of parameters are monitored, including clinical signs, body weight, food consumption, and detailed pathological examination of tissues and organs at the end of the study. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can be used to predict how the compound will be absorbed, distributed, metabolized, and excreted, helping to extrapolate findings from animals to humans. nih.gov

Omics-Based Approaches (Genomics, Proteomics, Metabolomics) for Target Identification

When the specific target of a compound is unknown, or to uncover additional mechanisms of action, "omics" technologies offer a powerful, unbiased approach. nih.gov These high-throughput methods provide a global snapshot of cellular changes in response to treatment. nih.gov

Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can identify changes in gene expression across the entire genome. If treatment with this compound consistently upregulates or downregulates a specific set of genes, it can provide clues about the pathways being affected.

Proteomics: This approach analyzes the entire protein content of a cell. Using techniques like mass spectrometry, proteomics can identify which proteins the compound directly binds to (chemical proteomics) or which proteins change in abundance after treatment. nih.gov This can directly pinpoint the drug's target or reveal downstream effects on protein networks.

Metabolomics: This involves the comprehensive study of metabolites within a biological system. By analyzing how the levels of small molecules like lipids, amino acids, and sugars change upon treatment, researchers can understand the compound's impact on cellular metabolism.

Integrated multi-omics analysis combines data from these different levels to build a comprehensive model of the drug's action. nih.govnih.gov This holistic view can reveal complex interactions and causal relationships that would be missed by studying a single molecular class, ultimately accelerating the identification of therapeutic targets and biomarkers. nih.gov

Table 2: Compound Names Mentioned in this Article


Compound Name
This compound
2-(Trifluoromethyl)quinolin-4-amine
Tetrahydrobenzo[h]quinoline
Imidazoquinoline
Colchicine
Annexin V
7-aminoactinomycin D (7-AAD)
Propidium iodide (PI)
SGK597 (Flurbiprofen derivative)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Quinoline (B57606) Core and Amino Group

The exploration of the chemical space around 7-(Trifluoromethyl)quinolin-2-amine has been a subject of systematic investigation to delineate its structure-activity relationship (SAR). Modifications typically focus on three key areas: the quinoline core, the amino group at the 2-position, and the trifluoromethyl group at the 7-position.

The amino group at the 2-position is a critical pharmacophoric feature, often serving as a key hydrogen bond donor or a point for further derivatization. Systematic modifications include N-alkylation, N-acylation, and the introduction of more complex side chains. These changes can impact the compound's solubility, metabolic stability, and ability to engage with specific residues within a protein's binding pocket.

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The position of the trifluoromethyl group on the quinoline ring is paramount to its biological effect. While this article focuses on the 7-substituted isomer, hypothetical variations in its placement would likely lead to profound differences in activity. For example, placing the -CF3 group at different positions could alter the molecule's dipole moment and its ability to form specific interactions, such as halogen bonds, with a target receptor.

Research on related quinoline structures has demonstrated the critical role of substituent placement. For instance, in the context of antimalarial 4-aminoquinolines, substitutions at the 7-position have been a major focus of research. nih.govucsf.edu Similarly, for quinoline derivatives targeting the androgen receptor, the position of the trifluoromethyl group has been shown to be a key determinant of activity. nih.gov

Table 1: Hypothetical Impact of Trifluoromethyl Group Position on a Specific Biological Activity (Illustrative Example)

CompoundCF3 PositionHypothetical Biological Activity (IC50, nM)
Analog A6150
This compound 7 50
Analog B8200
Analog C475

This table is for illustrative purposes only and is based on general principles of medicinal chemistry, as specific comparative data for this compound was not available in the public domain.

Lead Optimization Strategies through SAR Analysis

The insights gained from SAR studies are the driving force behind lead optimization, a process aimed at enhancing a compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org For a lead compound like this compound, optimization strategies would systematically leverage the SAR data.

One common strategy is to explore the "SAR of the amino group." This could involve synthesizing a library of analogs with different N-substituents to identify functionalities that improve target engagement or reduce off-target effects. Another approach is "ring walking," where the trifluoromethyl group is moved to other positions on the quinoline ring to probe for more favorable interactions with the biological target.

Furthermore, bioisosteric replacement is a powerful tool in lead optimization. For example, the trifluoromethyl group could be replaced with other electron-withdrawing groups like a nitrile (-CN) or a sulfone (-SO2CH3) to fine-tune the electronic properties and explore different binding modes.

Correlating Structural Features with Receptor Binding Affinities and Pharmacological Outcomes

The ultimate goal of SAR studies is to establish a clear correlation between a molecule's structural features and its pharmacological effects, which are often mediated by its binding affinity to a specific biological receptor. nih.gov The trifluoromethyl group, for instance, is known to enhance the binding affinity of ligands to their protein targets through various mechanisms, including favorable hydrophobic interactions and the formation of non-canonical hydrogen bonds. youtube.com

In the broader class of 2-aminoquinolines, the nature and position of substituents have been shown to dictate their affinity for various receptors, including adrenoceptors. nih.gov For this compound, it is hypothesized that the trifluoromethyl group at the 7-position, combined with the 2-amino group, creates a unique electronic and steric profile that favors binding to a specific class of receptors.

Table 2: Illustrative Correlation of Structural Features with Receptor Binding Affinity

Structural FeatureReceptor Binding Affinity (Ki, nM) - Hypothetical Target XPharmacological Outcome
7-CF3, 2-NH2 (Lead Compound) 25 Potent Antagonist
7-CF3, 2-NH(CH3)50Moderate Antagonist
7-CF3, 2-N(CH3)2150Weak Antagonist
7-H, 2-NH2500Very Weak Activity

This table presents a hypothetical scenario to illustrate the principles of correlating structure with binding affinity and is not based on experimentally determined values for this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. A pharmacophore model for a series of active compounds, including this compound, would identify the key chemical features essential for biological activity.

For this compound, a likely pharmacophore model would include:

A hydrogen bond donor feature (the 2-amino group).

An aromatic ring feature (the quinoline core).

A hydrophobic/electron-withdrawing feature (the 7-trifluoromethyl group).

This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with diverse chemical scaffolds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach accelerates the discovery of new lead compounds and provides a deeper understanding of the molecular requirements for a desired pharmacological effect.

Medicinal Chemistry Applications and Therapeutic Potential of 7 Trifluoromethyl Quinolin 2 Amine

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide array of biological activities. sigmaaldrich.comwikipedia.orgwikipedia.org The introduction of a trifluoromethyl (CF3) group, a privileged structural motif in drug design, into the quinoline ring system can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.comdrugs.com Specifically, the 7-(Trifluoromethyl)quinolin-2-amine structure serves as a valuable starting point for the development of novel therapeutic agents across various disease areas. Its unique electronic properties, stemming from the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group, make it an attractive scaffold for chemists to explore. bldpharm.com

Advanced Materials Science and Catalysis Applications

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the quinoline (B57606) scaffold, which can be modulated by substituents, makes it a valuable platform for the design of fluorescent probes. The introduction of a trifluoromethyl group can enhance photostability and influence the electronic transitions, while the amino group provides a site for further functionalization or interaction with analytes.

Derivatives of trifluoromethyl-substituted quinolines have been investigated as chemosensors for various metal ions. For instance, Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines have demonstrated notable photophysical properties, including significant Stokes shifts and good quantum yields in different solvents. uniss.itresearchgate.netdeepdyve.comnih.gov These characteristics are highly desirable for developing sensitive and selective fluorescent probes. While direct studies on 7-(Trifluoromethyl)quinolin-2-amine are limited, its structure suggests it could serve as a valuable precursor for novel fluorescent probes. The amino group at the 2-position offers a convenient handle for introducing specific recognition moieties for target analytes, such as metal ions or biologically important molecules. The trifluoromethyl group at the 7-position would likely contribute to the photophysical properties and stability of the resulting probe.

Table 1: Photophysical Properties of Trifluoromethylated Quinoline-Phenol Schiff Bases

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φf)
Schiff Base 3aa CHCl₃ - - 59-85 0.12-0.80
Schiff Base 3aa DMSO - - 65-150 0.20-0.75
Schiff Base 3aa MeOH - - 65-130 0.13-0.85

Data synthesized from studies on related 6-amino-4-(trifluoromethyl)quinoline derivatives. uniss.itresearchgate.netdeepdyve.com

Application in Polymer Chemistry and Organic Electronic Materials

The electronic properties of quinoline derivatives, particularly their π-conjugated systems, make them attractive candidates for incorporation into polymers for organic electronic applications. Trifluoromethyl-substituted quinolines have been explored for their potential use in Organic Light Emitting Diodes (OLEDs) and as hole transport materials. The trifluoromethyl group can enhance the electron-accepting properties and stability of the material.

Although direct polymerization of this compound has not been extensively reported, its structure is amenable to incorporation into polymer backbones. The amino group could be utilized for polycondensation or as a site for grafting onto other polymer chains. The resulting polymers could exhibit interesting photophysical and electronic properties, potentially finding use as emissive layers or charge transport materials in OLEDs or other organic electronic devices. Research on related quinoline-containing copolymers, such as carbazole-quinoline and phenothiazine-quinoline systems, has shown that these materials can exhibit significant intramolecular charge transfer, a key property for electroluminescent materials.

Role as Ligands in Transition Metal Catalysis

Quinoline derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. The electronic nature of the quinoline ring can be tuned by substituents, thereby influencing the catalytic activity of the metal center. The amino group in this compound can act as an additional coordination site, making it a potential bidentate ligand.

The use of aminoquinolines as directing groups in transition metal-catalyzed C-H activation and cross-coupling reactions is well-established. researchgate.netvwr.comresearchgate.netossila.com These ligands can facilitate reactions that are otherwise challenging, enabling the synthesis of complex organic molecules with high regioselectivity. The trifluoromethyl group in this compound would likely influence the electronic properties of the ligand and, consequently, the reactivity of the metal complex. For example, in copper-catalyzed reactions, the structure of the quinoline ligand has been shown to significantly impact the catalytic activity in oxidation reactions. researchgate.net The electron-withdrawing nature of the trifluoromethyl group could enhance the stability of certain catalytic intermediates, potentially leading to improved catalytic performance.

Table 2: Catalytic Applications of Quinoline Derivatives

Catalyst System Reaction Type Role of Quinoline Derivative Reference
Pd(OAc)₂ / AgOAc C-H Arylation Ligand
Cu(OAc)₂ Catechol Oxidation Ligand researchgate.net
Ag(I) salts C-X, C-C, C-N, C-O Cross-Coupling Directing Group researchgate.net

Supramolecular Chemistry and Self-Assembly Research

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. The quinoline ring system, with its potential for π-π stacking and hydrogen bonding, can be a powerful motif for directing self-assembly. The amino group and the quinoline nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively, while the aromatic core can participate in π-stacking interactions.

Research on other quinoline derivatives has demonstrated their ability to form gels and other self-assembled structures. The specific arrangement of functional groups in this compound suggests that it could also exhibit interesting self-assembly behavior. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions involving the trifluoromethyl group could lead to the formation of unique supramolecular architectures, such as nanofibers, sheets, or vesicles. These structures could find applications in areas such as drug delivery, tissue engineering, and molecular electronics. The self-assembly of amino acid derivatives, which share the presence of amino groups capable of hydrogen bonding, has been extensively studied for creating functional biomaterials.

Exploration in Sensor Technologies

The development of selective and sensitive chemical sensors is crucial for a wide range of applications, including environmental monitoring, clinical diagnostics, and industrial process control. Fluorescent chemosensors based on the quinoline scaffold have been widely investigated for the detection of metal ions and other analytes.

The fluorescence of the quinoline core is often sensitive to the binding of an analyte, leading to a "turn-on" or "turn-off" response. The amino group of this compound can be readily functionalized to introduce a specific binding site for a target analyte. For example, it could be converted into a Schiff base or an amide to create a chelation site for metal ions. The trifluoromethyl group can enhance the sensitivity and selectivity of the sensor by modulating the electronic properties of the quinoline ring and influencing the binding affinity for the target. Quinoline-based sensors have been successfully developed for the detection of various ions, including Pb²⁺, Fe³⁺, Cu²⁺, and Zn²⁺. The structural features of this compound make it a promising platform for the design of new and improved sensor technologies.

Table 3: Quinoline-Based Chemosensors and Their Target Analytes

Sensor Type Target Analyte(s) Detection Mechanism Reference(s)
Fluorescent-Colorimetric Pb²⁺ "On-off" fluorescence quenching and color change
Fluorescence Quenching Fe³⁺, Fe²⁺, Cu²⁺ Fluorescence quenching
Fluorescence Enhancement Zn²⁺ Chelation-Enhanced Fluorescence (CHEF)
Fluorescence Quenching Fe³⁺ Formation of a 1:1 metal-ligand complex

Future Perspectives and Research Directions

Addressing Challenges in Synthetic Accessibility and Scalability

A primary hurdle in the development of novel quinoline-based therapeutics is the complexity and efficiency of their synthesis. brieflands.com Traditional methods for synthesizing quinoline (B57606) derivatives often require harsh conditions, such as the use of strong acids or metal catalysts at high temperatures. nih.gov These conditions can limit the diversity of functional groups that can be incorporated into the final molecule and can pose challenges for large-scale production.

Future research must focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com An innovative approach involves leveraging the electronic properties of the trifluoromethyl group itself. Research has shown that the incorporation of a strongly electron-withdrawing trifluoromethyl group can facilitate catalyst-free synthesis of certain 7-aminoquinolines, avoiding the need for concentrated acids. nih.gov This strategy not only simplifies the synthesis and purification process but also enhances the potential for creating a diverse library of derivatives. nih.gov Scientists have also developed methods to transform inexpensive quinolines into complex, customizable drug candidates, which could be applied to feedstock chemicals for 7-(Trifluoromethyl)quinolin-2-amine.

Further exploration into novel catalytic systems, flow chemistry, and biocatalysis could provide pathways to overcome current scalability issues. The goal is to create modular and robust synthetic strategies that allow for the late-stage functionalization of the quinoline core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. mdpi.comarabjchem.org Specifically, derivatives of 2-(trifluoromethyl)quinolin-4-amine (B175998) have been designed as potent microtubule-targeted antitumor agents that inhibit tubulin polymerization at the colchicine (B1669291) binding site. nih.gov Another study found that a 2-trifluoromethyl quinolinone derivative was 2.5 times more potent against a breast cancer cell line than the standard drug staurosporine. nih.gov

The future for this compound lies in expanding the scope of its biological investigation. High-throughput screening campaigns against a wide range of molecular targets could unveil previously unknown activities. Given the established roles of quinolines as kinase inhibitors, a key research direction would be to screen this compound against panels of kinases implicated in cancer and inflammatory diseases. nih.gov The ability of the quinoline nucleus to bind to the active sites of various proteins through hydrogen bonding and π–π stacking interactions makes it a versatile scaffold for targeting diverse enzymes. nih.gov

Furthermore, areas such as neurodegenerative diseases, where quinoline derivatives have shown potential as multifunctional agents, present a promising avenue for exploration. mdpi.comresearchgate.netrsc.org Investigating the potential of this compound to modulate targets like monoamine oxidases, cholinesterases, or enzymes involved in neuroinflammation could lead to novel therapeutic strategies for conditions like Alzheimer's and Parkinson's disease. mdpi.com

Table 1: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaSupporting Evidence
Protein Kinases EGFR, VEGFR-2, c-Met, PDGFROncologyQuinolines are a well-established scaffold for kinase inhibitors. nih.govnih.gov
Cytoskeletal Proteins TubulinOncology2-(trifluoromethyl)quinolin-4-amine derivatives are known microtubule polymerization inhibitors. nih.gov
Neurotransmitter Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Neurodegenerative DiseasesQuinoline-based hybrids show promise as inhibitors of enzymes implicated in Alzheimer's disease. researchgate.netrsc.org
DNA Processing Enzymes TopoisomerasesOncologyQuinoline derivatives have been developed as Topoisomerase I inhibitors. arabjchem.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinolines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov These computational methods are particularly well-suited for exploring the vast chemical space around privileged scaffolds like quinoline. azoai.com

Future research on this compound should extensively utilize AI/ML for several key applications:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of quinoline molecules to design novel derivatives of this compound with optimized drug-like properties. azoai.comresearchgate.net One study successfully used a refined MedGAN model to generate 4,831 novel quinoline molecules. azoai.com

Property Prediction: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. quibim.com

Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel biological targets for which quinoline derivatives may be effective. nih.gov

By combining computational predictions with experimental validation, the development pipeline for drugs based on the this compound scaffold can be made significantly more efficient and cost-effective. quibim.com

Table 2: Applications of AI/ML in the Development of Quinoline-Based Drugs

AI/ML ApplicationDescriptionPotential Impact
Generative Models Design of novel molecular structures with desired properties based on the quinoline scaffold. azoai.comAccelerates the discovery of new chemical entities with improved efficacy and safety.
Predictive Modeling (QSAR) Predicts absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.govReduces late-stage attrition of drug candidates by filtering out compounds with poor profiles early.
Virtual Screening Screens large virtual libraries of quinoline derivatives against specific biological targets. nih.govazoai.comIncreases the hit rate for identifying potent and selective inhibitors.
Target Identification Analyzes multi-omics data to uncover novel protein targets and disease pathways modulated by quinolines. nih.govExpands the therapeutic potential of the quinoline scaffold to new diseases.

Development of Targeted Drug Delivery Systems Utilizing Quinoline Derivatives

While a potent molecule is essential, its therapeutic success often depends on its ability to reach the desired site of action in the body at an effective concentration without causing undue toxicity to healthy tissues. Targeted drug delivery systems (DDS) offer a strategy to improve the therapeutic index of potent compounds like this compound. ijpsjournal.com

Future research should focus on formulating this compound and its derivatives into various nanocarriers. These systems can exploit the unique pathophysiology of diseased tissues, such as the enhanced permeability and retention (EPR) effect in tumors, for passive targeting.

Key areas for development include:

Liposomes and Niosomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, protecting them from premature degradation and modifying their pharmacokinetic profile. ijpsjournal.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained and controlled release of the encapsulated quinoline derivative.

Antibody-Drug Conjugates (ADCs): For highly specific targeting, derivatives of this compound could be conjugated to monoclonal antibodies that recognize antigens exclusively expressed on target cells, such as cancer cells.

By engineering advanced DDS, the therapeutic potential of this quinoline compound can be maximized, potentially leading to more effective and better-tolerated treatments. ijpsjournal.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. The successful development of a therapeutic agent based on the this compound scaffold will require a highly collaborative and interdisciplinary approach.

This involves creating synergistic partnerships between:

Synthetic and Medicinal Chemists: To design and create novel, optimized derivatives and develop scalable synthetic routes. mdpi.com

Computational Biologists and Data Scientists: To apply AI/ML models for compound design, property prediction, and target identification. nih.gov

Pharmacologists and Cell Biologists: To perform in vitro and in vivo studies to determine the mechanism of action, efficacy, and biological effects of the compounds. nih.gov

Pharmaceutical Scientists: To develop stable and effective drug delivery systems for clinical application.

Such interdisciplinary collaborations are essential to navigate the complexities of the drug development pipeline, from initial hit identification to preclinical evaluation. nih.gov Fostering open communication and data sharing among these diverse teams will be crucial for unlocking the full therapeutic potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(Trifluoromethyl)quinolin-2-amine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated quinoline intermediates (e.g., compound 26 in ) react with trifluoromethyl-containing phenols or anilines under microwave irradiation or reflux conditions. Purification involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol or methanol. Deprotection of intermediates (e.g., using K₂CO₃ in methanol) is critical to yield the free amine .
  • Key Data : Yields range from 24% to 80%, depending on substituents and reaction optimization (e.g., compound 17 in : 24% yield after HCl salt formation) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks for the quinoline core (e.g., δ 7.88 ppm for H-8 in compound 49 , ) and trifluoromethyl groups (¹³C signal ~125 ppm, split into quartets due to CF₃ coupling) .
  • HRMS : Validate molecular formulas (e.g., [M+H]⁺ for compound 9 in : calculated 352.1423, observed 352.1425) .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., non-classical puckering in dihydroquinolinone derivatives, ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of trifluoromethylquinoline derivatives?

  • Methodology :

  • Temperature control : Lower temperatures (e.g., 353 K vs. higher) may prevent side reactions, as seen in the unexpected formation of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one ( ) .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates (e.g., compound 78 synthesis in ) .
  • Catalysts : Use of triethylamine or KI accelerates coupling reactions (e.g., compound 17 in ) .

Q. What strategies are effective for analyzing contradictory bioactivity data in trifluoromethylquinoline derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., morpholine vs. tert-butylamine in antimycobacterial compounds 3-6 , ). Activity correlates with electron-withdrawing groups enhancing target binding .
  • Metabolic stability assays : Evaluate hepatic microsome stability to rule out false negatives (e.g., compound 49 in showed poor solubility, requiring formulation adjustments) .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Methodology :

  • Docking studies : Use software like AutoDock to predict binding to biological targets (e.g., PI3Kδ inhibitors in ). Replace methyl groups with trifluoromethyl to enhance hydrophobic interactions .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., quinoline N-1) and aromatic π-stacking motifs .

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